Moschamina

Descripción general

Descripción

Synthesis Analysis

Moschamine and its related indole alkaloids have been synthesized through various innovative methods. A notable approach involves an iron-catalyzed oxidative radical coupling reaction developed to selectively construct indolofuran or bisphenolic indole cores, characteristic of moschamine-related alkaloids. This method has facilitated the biomimetic synthesis of compounds like (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin (Liang et al., 2016).

Molecular Structure Analysis

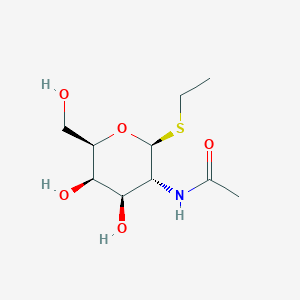

The molecular structure of moschamine and its derivatives primarily involves the cyclization or dimerization of feruloylserotonin. Research efforts have provided detailed structural characterizations and spectral data of these alkaloids, highlighting their complex molecular architectures (Xia & Tong, 2018).

Chemical Reactions and Properties

Moschamine's chemical reactions and properties have been explored in various studies. For instance, its ability to inhibit proliferation of glioblastoma cells through cell cycle arrest and apoptosis showcases its potent biological activities. Moreover, moschamine exhibits serotoninergic and cyclooxygenase inhibitory effects, highlighting its diverse chemical properties (Alexiou et al., 2017).

Physical Properties Analysis

The physical properties of moschamine, including its solubility, melting point, and stability, are crucial for its applications in various fields. However, specific details on these physical properties are less commonly reported in the literature and may require further experimental studies to fully elucidate.

Chemical Properties Analysis

Moschamine's chemical properties, such as its reactivity with other compounds and its stability under various conditions, are of significant interest. Its interactions with biological targets, like serotonin receptors and cyclooxygenase enzymes, provide insights into its mechanism of action and potential therapeutic applications. The compound's bioavailability and biological activities, including its inhibitory effects on specific cellular processes, have been documented, offering a glimpse into its chemical behavior in biological systems (Park, 2012).

References

- (Liang et al., 2016): Biomimetic Synthesis of Moschamine-Related Indole Alkaloids via Iron-Catalyzed Selectively Oxidative Radical Coupling.

- (Xia & Tong, 2018): Moschamine-Related Indole Alkaloids: A Comprehensive Overview.

- (Alexiou et al., 2017): Moschamine Inhibits Proliferation of Glioblastoma Cells via Cell Cycle Arrest and Apoptosis.

- (Park, 2012): Synthesis, Biological Activities, and Bioavailability of Moschamine.

Aplicaciones Científicas De Investigación

Actividad Serotoninérgica y Propiedades Antioxidantes

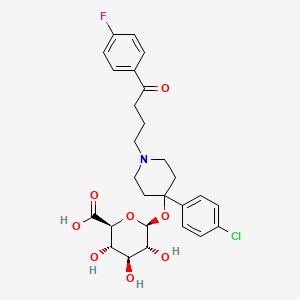

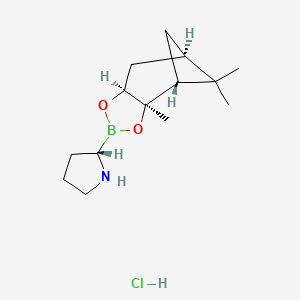

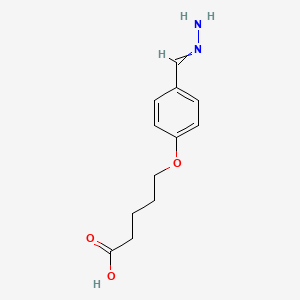

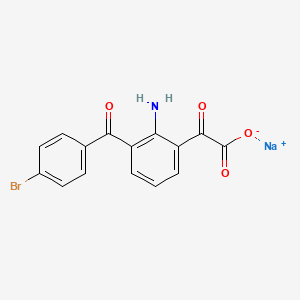

Se ha identificado que la Moschamina exhibe actividad serotoninérgica, la cual es crucial en el desarrollo y progreso de varias enfermedades humanas como inflamación, obesidad, hipertensión, comportamiento y disfunción cognitiva {svg_1}. También muestra actividades antioxidantes, importantes para combatir el estrés oxidativo en diversas condiciones patológicas {svg_2}.

Efectos Antiinflamatorios

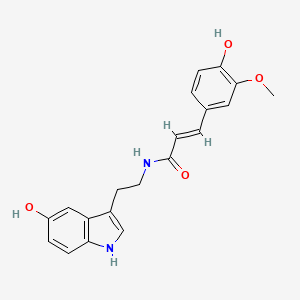

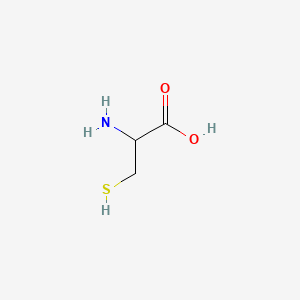

Los estudios han demostrado que la this compound puede actuar como un inhibidor de la COX, lo cual es significativo para reducir la inflamación. Esta propiedad es particularmente relevante en el contexto de enfermedades donde la inflamación juega un papel clave, como la artritis y otros trastornos inflamatorios {svg_3}.

Potencial Neuroprotector

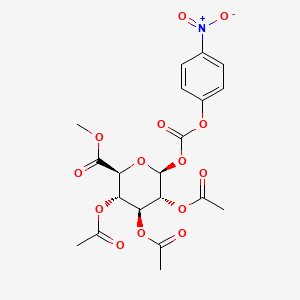

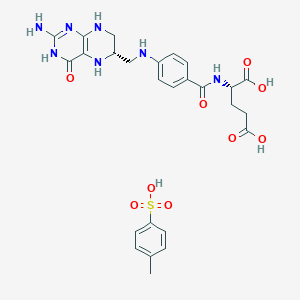

La N-Feruloylserotonina ha mostrado promesa en la neuroprotección, particularmente en el contexto de la enfermedad de Alzheimer. Atenúa el estrés oxidativo neuronal y la apoptosis en células de neuroblastoma humano tratadas con amiloide-beta, lo que sugiere un posible papel en la mitigación de enfermedades neurodegenerativas {svg_4}.

Efectos Inmunomoduladores

El compuesto se ha comparado con el metotrexato, un estándar en la terapia de la artritis reumatoide, por sus efectos en la gravedad de la artritis experimental. Ha demostrado modular la expresión de marcadores proinflamatorios clave, lo que indica su potencial como inmunomodulador {svg_5}.

Actividades Anticancerígenas

Las aplicaciones farmacológicas de la this compound se extienden a los efectos anticancerígenos. Su papel en la inhibición de la proliferación celular y la inducción de la apoptosis en las células cancerosas se está explorando, ofreciendo una posible vía para la terapia del cáncer {svg_6}.

Protección del Cartílago

Se ha encontrado que la N-Feruloylserotonina suprime la expresión de metaloproteinasas de la matriz, que están involucradas en la degradación del cartílago. Esto sugiere su uso en la protección contra la degradación del cartílago en enfermedades como la osteoartritis {svg_7}.

Mecanismo De Acción

Target of Action

Moschamine, also known as N-Feruloylserotonin, is an alkaloid and polyphenol found in safflower seeds . It has been found to suppress the expression of matrix metalloproteinases MMP3/13 and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), thus attenuating cartilage degradation . It is also a selective FAAH inhibitor that inhibits [H]-AEA uptake and cell proliferation at low concentrations .

Mode of Action

The compound interacts with its targets, primarily the matrix metalloproteinases and FAAH, to inhibit their activity. This results in the suppression of cartilage degradation and cell proliferation .

Biochemical Pathways

The biosynthetic pathway of N-Feruloylserotonin has been reported. In plants, the enzyme anthranilate synthase (AS) modulates the production or suppression of tryptophan from chorismate. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine . This tryptamine is then hydroxylated into serotonin, which is the precursor to N-Feruloylserotonin .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which may impact its bioavailability

Result of Action

The primary result of Moschamine’s action is the attenuation of cartilage degradation, which is achieved by suppressing the expression of matrix metalloproteinases . It also ameliorates atherosclerosis

Propiedades

IUPAC Name |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)